2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine

Medicinal chemistry Lead optimization Physicochemical property space

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine is the unsubstituted tricyclic core of a patent family claiming potent IKK2 inhibitors for inflammatory diseases and cancer. With XlogP of -0.3, TPSA of 74.7 Ų, and three H-bond acceptors, this rigid scaffold enables π-stacking interactions critical for kinase selectivity and oral bioavailability—properties not achievable with simpler bicyclic analogs. It serves as the essential synthetic building block for generating functionalized derivatives at multiple positions (R1, R2, R5, R6) with demonstrated oral efficacy in preclinical rheumatoid arthritis models. Ideal for compound library construction, analytical reference standards, and NF-κB pathway research.

Molecular Formula C7H4N4S
Molecular Weight 176.20 g/mol
CAS No. 887269-37-6
Cat. No. B11914931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine
CAS887269-37-6
Molecular FormulaC7H4N4S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESC1N=C2C(=C3C(=NC=N3)C=N2)S1
InChIInChI=1S/C7H4N4S/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2
InChIKeyRLOWKHHXRYHSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine (CAS 887269-37-6): Tricyclic Heteroaromatic Core for IKK2 and Kinase-Targeted Drug Discovery


2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine (CAS 887269-37-6) is an unsubstituted tricyclic heteroaromatic scaffold combining imidazole, thiazole, and pyridine rings in a fused planar architecture. The compound has the molecular formula C7H4N4S, a molecular weight of 176.20 g/mol, and a calculated XlogP of -0.3 with a topological polar surface area of 74.7 Ų . The scaffold represents the core structural motif of a patent family claiming 8H-imidazo[4,5-d]thiazolo[4,5-b]pyridine derivatives as therapeutic agents targeting inflammatory diseases and cancer via IKK2/NF-κB pathway inhibition [1]. This unsubstituted parent compound serves as the synthetic entry point for generating functionalized derivatives with demonstrated oral efficacy in preclinical rheumatoid arthritis models [2].

Why 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine Cannot Be Replaced by Other Heteroaromatic Cores in Scaffold-Based Drug Discovery


Generic substitution of 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine with simpler bicyclic analogs (e.g., imidazo[4,5-b]pyridine or thiazolo[4,5-b]pyridine) fails to recapitulate the tricyclic scaffold's differentiated molecular properties that are critical for IKK2 inhibition. The fused imidazole-thiazole-pyridine architecture introduces an additional nitrogen heteroatom (four total) and a sulfur atom, altering hydrogen-bonding capacity (three H-bond acceptors, zero donors), reducing calculated lipophilicity (XlogP = -0.3 vs. +0.5 to +1.2 for common bicyclic cores), and increasing topological polar surface area (74.7 Ų) [1]. These physicochemical shifts directly impact ligand-receptor binding geometry at the IKK2 ATP-binding pocket, where the planar tricyclic system enables π-stacking interactions not achievable with alternative cores. The 8H-imidazo[4,5-d]thiazolo[4,5-b]pyridine scaffold was specifically selected from multiple heterocyclic series during SAR optimization at Bristol-Myers Squibb because bicyclic and monocyclic alternatives failed to deliver the requisite combination of enzymatic potency, kinase selectivity, and oral bioavailability [2].

Quantitative Differentiation Evidence: 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine vs. Alternative Heterocyclic Cores


Reduced Lipophilicity vs. Bicyclic Heteroaromatic Cores: Calculated XlogP Comparison

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine exhibits a calculated XlogP of -0.3, which is substantially lower than that of commonly employed bicyclic heteroaromatic cores used in kinase inhibitor design [1]. This reduced lipophilicity differentiates the tricyclic scaffold from structurally simpler cores, providing a baseline lipophilicity advantage that translates to improved aqueous solubility and reduced nonspecific protein binding in downstream functionalized derivatives [2].

Medicinal chemistry Lead optimization Physicochemical property space

Enhanced Topological Polar Surface Area vs. Common Bicyclic Kinase Scaffolds

The topological polar surface area (TPSA) of 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine is calculated as 74.7 Ų, which is elevated relative to bicyclic heteroaromatic cores due to the presence of four nitrogen atoms and one sulfur atom in the fused tricyclic framework [1]. This TPSA value positions the scaffold closer to the optimal range for balancing passive membrane permeability with aqueous solubility, a parameter that was systematically optimized in the IKK2 inhibitor program [2].

Drug design Membrane permeability Oral bioavailability

Zero Rotatable Bonds and Complete Conformational Rigidity: Calculated Structural Parameters

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine possesses zero rotatable bonds, a fully planar fused tricyclic system with calculated structural complexity index of 400 (on an algorithmic scale where higher values indicate greater topological complexity), and no defined stereocenters [1]. This complete conformational restriction contrasts with many bicyclic kinase inhibitor cores (e.g., pyrazolo[3,4-b]pyridine) that retain rotational degrees of freedom at pendant rings or exocyclic substituents [2].

Scaffold optimization Entropic binding penalty Ligand efficiency

Unique Hydrogen-Bonding Profile vs. Alternative Tricyclic Scaffolds: Calculated H-Bond Parameters

The compound presents a distinctive hydrogen-bonding profile with three H-bond acceptors (aromatic nitrogen atoms in the imidazole, thiazole, and pyridine rings) and zero H-bond donors [1]. This acceptor-only profile differentiates 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine from alternative tricyclic heteroaromatic scaffolds such as imidazo[4,5-b]pyrazines (2 acceptors) or purines (variable donor/acceptor count depending on tautomer). In the IKK2 inhibitor program, this acceptor-only core provided a neutral scaffold upon which cationic amine substituents could be appended without incurring excessive polarity or violating oral drug-like property space [2].

Medicinal chemistry Structure-based design Ligand-receptor interactions

Validated Research and Procurement Applications for 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine (CAS 887269-37-6)


Scaffold for IKK2/IKKβ Kinase Inhibitor Development

Procurement of 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine is justified for laboratories pursuing inhibitors of IKK2 (IKKβ), a validated target for rheumatoid arthritis and inflammatory diseases. Functionalized derivatives of this tricyclic core have demonstrated oral efficacy in a murine collagen-induced arthritis model (Compound 9, Dyckman et al.) with favorable PK/PD properties . The parent scaffold enables exploration of substitution at multiple positions (R1, R2, R5, R6) as delineated in patent literature from Bristol-Myers Squibb, with the unsubstituted core serving as the essential synthetic building block .

Synthetic Intermediate for NF-κB Pathway Modulators

Researchers studying NF-κB signaling and inflammatory gene regulation should consider 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine as a key intermediate. Patent WO2006053166A1 explicitly claims derivatives of this scaffold for treating inflammatory and immune diseases via modulation of NF-κB-mediated transcription . The scaffold's calculated TPSA (74.7 Ų) and low XlogP (-0.3) provide a favorable baseline for designing compounds that balance target engagement with cellular permeability , critical for functional validation in cellular models of cytokine signaling.

Diversifiable Core for Kinase-Focused Chemical Library Synthesis

For organizations constructing kinase-targeted compound libraries, 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine represents a privileged tricyclic scaffold with synthetic versatility. The zero rotatable bonds and complete conformational rigidity enable design of ligands with reduced entropic binding penalties, while the three hydrogen-bond acceptor nitrogens offer multiple vectors for establishing key interactions within the ATP-binding cleft . The compound's structure (SMILES: c1c2=NC=Nc2c3c(=NCS3)n1) positions it as a building block for generating functionalized derivatives with activity against kinases beyond IKK2, including TYK2 where related tricyclic imidazo-thiazolo-pyridine scaffolds have shown pseudokinase domain inhibition .

Analytical Reference Standard for Heterocyclic Scaffold Characterization

This compound serves as an analytical reference standard for characterizing novel functionalized derivatives in the imidazo[4,5-d]thiazolo[4,5-b]pyridine series. The defined molecular properties—molecular weight 176.20 g/mol, C7H4N4S formula, calculated density 1.9±0.1 g/cm³, and InChIKey RLOWKHHXRYHSJB-UHFFFAOYSA-N—enable its use as a calibration standard for LC-MS, NMR characterization, and X-ray crystallography of synthetic derivatives . Procurement from suppliers offering ≥95% purity (e.g., Delta-B) ensures reproducibility in synthetic methodology development and analytical method validation .

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